molecular formula C7H4BrClF3N B1529503 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine CAS No. 1227585-42-3

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1529503
CAS RN: 1227585-42-3
M. Wt: 274.46 g/mol
InChI Key: HEGQUHJLUFJGJA-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, while that in O⋯H–C interaction is 2.728 (2) Å .


Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include a melting point of 37-41 °C, a boiling point of 76°C at 8mm, and a density of 1.707±0.06 g/cm3 . It is insoluble in water .

Scientific Research Applications

Agrochemical Synthesis

This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are used to protect crops from pests and diseases. The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural component in many active agrochemical ingredients .

Pharmaceutical Research

In the pharmaceutical industry, TFMP derivatives, including those derived from 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine, are incorporated into drugs. These compounds can enhance the biological activity and physical properties of pharmaceuticals .

Veterinary Medicine

Similar to its use in human pharmaceuticals, this compound’s derivatives are also employed in veterinary medicine. They contribute to the development of treatments for various animal health issues .

Organic Synthesis

The compound is used as a building block in organic synthesis. Its reactivity with other chemical entities allows for the creation of a wide array of organic molecules, which can have applications ranging from material science to biochemistry .

Material Science

In material science, derivatives of this compound can be used to modify the properties of materials, potentially leading to the development of new materials with unique characteristics .

Chemical Research

Researchers utilize this compound to study the effects of fluorine atoms on the properties of organic molecules. The insights gained can lead to the discovery of novel applications and the development of new compounds .

Safety and Hazards

“2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is classified as a dangerous substance. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGQUHJLUFJGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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